4-Amino-2-chloro-5-iodopyrimidine 4-Amino-2-chloro-5-iodopyrimidine
Brand Name: Vulcanchem
CAS No.: 597551-56-9
VCID: VC0112825
InChI: InChI=1S/C4H3ClIN3/c5-4-8-1-2(6)3(7)9-4/h1H,(H2,7,8,9)
SMILES: C1=C(C(=NC(=N1)Cl)N)I
Molecular Formula: C4H3ClIN3
Molecular Weight: 255.443

4-Amino-2-chloro-5-iodopyrimidine

CAS No.: 597551-56-9

Cat. No.: VC0112825

Molecular Formula: C4H3ClIN3

Molecular Weight: 255.443

* For research use only. Not for human or veterinary use.

4-Amino-2-chloro-5-iodopyrimidine - 597551-56-9

Specification

CAS No. 597551-56-9
Molecular Formula C4H3ClIN3
Molecular Weight 255.443
IUPAC Name 2-chloro-5-iodopyrimidin-4-amine
Standard InChI InChI=1S/C4H3ClIN3/c5-4-8-1-2(6)3(7)9-4/h1H,(H2,7,8,9)
Standard InChI Key RAMOUFDZSBRIGR-UHFFFAOYSA-N
SMILES C1=C(C(=NC(=N1)Cl)N)I

Introduction

Chemical Identity and Basic Properties

4-Amino-2-chloro-5-iodopyrimidine, also known as 2-chloro-5-iodopyrimidin-4-amine, is characterized by a pyrimidine core with specific functional group substitutions. The compound features a chlorine atom at the 2-position, an iodine atom at the 5-position, and an amino group at the 4-position of the pyrimidine ring.

Identification Parameters

The compound can be identified through various chemical registries and identifiers as detailed in Table 1:

ParameterValue
CAS Number597551-56-9
IUPAC Name2-chloro-5-iodopyrimidin-4-amine
Molecular FormulaC₄H₃ClIN₃
Molecular Weight255.44 g/mol
InChIInChI=1S/C4H3ClIN3/c5-4-8-1-2(6)3(7)9-4/h1H,(H2,7,8,9)
InChIKeyRAMOUFDZSBRIGR-UHFFFAOYSA-N
EC Number892-671-9
MDL NumberMFCD08460375
DSSTox Substance IDDTXSID20661758
Wikidata IDQ82578914

Table 1: Chemical identification parameters for 4-Amino-2-chloro-5-iodopyrimidine

Physical Properties

The physical characteristics of 4-Amino-2-chloro-5-iodopyrimidine are essential for its handling, storage, and application in research settings:

PropertyDescription
Physical FormYellow solid
SolubilitySlightly soluble in water; soluble in organic solvents
Recommended StorageFreezer
Shipping TemperatureRoom temperature
StabilitySensitive to light; store in dark place
Purity (Commercial)≥97-98%

Table 2: Physical properties of 4-Amino-2-chloro-5-iodopyrimidine

Structural Features

Chemical Structure

The compound's structure consists of a pyrimidine ring (a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3) with substitutions at positions 2, 4, and 5. The amino group at position 4 provides potential for hydrogen bonding and nucleophilic reactions, while the chlorine at position 2 and iodine at position 5 offer sites for substitution reactions and cross-coupling chemistry .

Structural Characterization

Characterization of 4-Amino-2-chloro-5-iodopyrimidine can be performed using various spectroscopic techniques. While specific spectral data for this exact compound is limited in the search results, related halogenated pyrimidines provide insight into expected characterization patterns:

  • Nuclear Magnetic Resonance (NMR) spectroscopy is valuable for structural confirmation, with the proton of the pyrimidine ring typically appearing as a singlet in the aromatic region (δ ~8.0-8.9 ppm) and the amino protons showing as a broad singlet in the range of δ ~3.5-4.0 ppm .

  • Mass spectrometry would show a molecular ion peak at m/z 255, with characteristic isotope patterns for chlorine and iodine.

  • Infrared spectroscopy would reveal characteristic bands for N-H stretching (amino group) typically in the region of 3300-3500 cm⁻¹ .

Synthesis Methods

General Synthetic Approaches

The synthesis of 4-Amino-2-chloro-5-iodopyrimidine generally follows established methods for halogenated pyrimidines. Based on the synthesis of similar compounds, two main approaches can be identified:

From Pyrimidine Precursors

This method involves sequential functionalization of the pyrimidine ring:

  • Iodination of an appropriate pyrimidine precursor at the 5-position

  • Chlorination at the 2-position using phosphoryl chloride (POCl₃)

  • Introduction of the amino group at the 4-position via nucleophilic aromatic substitution

From Uracil Derivatives

An alternative approach starts with a 5-iodouracil derivative:

  • Conversion of 5-iodouracil to 2,4-dichloro-5-iodopyrimidine using POCl₃

  • Selective amination at the 4-position using ammonia or ammonium hydroxide

GHS ClassificationHazard StatementCategory
Acute Toxicity (Oral)H302: Harmful if swallowed4
Acute Toxicity (Dermal)H312: Harmful in contact with skin4
Skin IrritationH315: Causes skin irritation2
Eye IrritationH319: Causes serious eye irritation2A
Acute Toxicity (Inhalation)H332: Harmful if inhaled4
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritation3

Table 3: GHS Hazard Classifications for 4-Amino-2-chloro-5-iodopyrimidine

Precautionary Measures

Based on its hazard classification, the following precautionary measures are recommended:

  • Use appropriate personal protective equipment (PPE), including gloves, eye protection, and laboratory coat (P280)

  • Avoid breathing dust/fumes/gas/mist/vapors/spray (P261)

  • Use only in well-ventilated areas (P271)

  • In case of eye contact, rinse cautiously with water for several minutes and remove contact lenses if present (P305+P351+P338)

  • Store in a well-ventilated place with container tightly closed (P403+P233)

  • Keep in a cool, dark place away from light

Applications and Research Significance

Pharmaceutical Applications

4-Amino-2-chloro-5-iodopyrimidine has significant applications in pharmaceutical research:

  • Protein Degrader Building Blocks: The compound is classified as a "Protein Degrader Building Block," indicating its potential use in targeted protein degradation approaches, such as PROTAC (Proteolysis Targeting Chimera) technology .

  • Antimicrobial Development: Related 5-iodopyrimidine derivatives have demonstrated antimicrobial activity against various pathogens, suggesting potential applications for 4-Amino-2-chloro-5-iodopyrimidine in this area .

  • Medicinal Chemistry: The halogenated positions (2-chloro and 5-iodo) provide synthetic handles for further functionalization through cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery .

Synthetic Utility

The compound serves as a valuable intermediate in organic synthesis due to several features:

  • Cross-Coupling Partner: The iodine at the 5-position is an excellent site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Stille couplings)

  • Nucleophilic Substitution: The chlorine at the 2-position can undergo nucleophilic aromatic substitution with various nucleophiles, enabling further derivatization

  • Scaffold Construction: The compound can serve as a building block for constructing more complex heterocyclic systems with potential biological activities

Structural Analogs and Comparative Properties

Related Halogenated Pyrimidines

Several structural analogs of 4-Amino-2-chloro-5-iodopyrimidine have been reported, with different substitution patterns or alternative halogens:

CompoundMolecular FormulaMolecular WeightKey Difference
4-Amino-2-chloro-5-fluoropyrimidineC₄H₃ClFN₃147.54 g/molContains fluorine instead of iodine at position 5
4-Amino-2-chloropyridineC₅H₅ClN₂128.56 g/molPyridine core instead of pyrimidine; no halogen at position 5
2-Chloro-4-nitropyridineVariableVariableContains nitro group instead of amino group
4-Chloro-5-iodo-2-benzylthiopyrimidineVariableVariableDifferent substitution pattern; precursor in synthesis

Table 4: Structural analogs of 4-Amino-2-chloro-5-iodopyrimidine

Structure-Property Relationships

The different halogens and substitution patterns significantly impact the properties and reactivity of these compounds:

  • Reactivity: Iodine-substituted compounds (like 4-Amino-2-chloro-5-iodopyrimidine) generally show greater reactivity in cross-coupling reactions compared to fluorine analogs due to the weaker carbon-iodine bond .

  • Physical Properties: The molecular weight increases significantly with iodine substitution (255.44 g/mol) compared to fluorine analogs (147.54 g/mol), affecting properties such as solubility and volatility .

  • Biological Activity: Different halogen substitutions can significantly impact biological activity profiles, with each halogen imparting different electronic, steric, and lipophilic characteristics to the molecule .

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